Methyl 5-(4-chlorophenyl)furan-2-carboxylate
Overview
Description
Methyl 5-(4-chlorophenyl)furan-2-carboxylate is an organic compound belonging to the class of furan carboxylates It is characterized by a furan ring substituted at the 2-position with a carboxylate group and at the 5-position with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan Ring Formation: The synthesis of methyl 5-(4-chlorophenyl)furan-2-carboxylate typically begins with the formation of the furan ring. This can be achieved through the cyclization of appropriate precursors such as 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of an acid catalyst.
Esterification: The carboxylic acid group on the furan ring is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-(4-chlorophenyl)furan-2-carboxylate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylates.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylates.
Reduction: Corresponding alcohols or alkanes.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
Methyl 5-(4-chlorophenyl)furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
The compound has been investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which methyl 5-(4-chlorophenyl)furan-2-carboxylate exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylfuran-2-carboxylate: Lacks the chlorine substituent on the phenyl ring, resulting in different reactivity and biological activity.
Ethyl 5-(4-chlorophenyl)furan-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Methyl 5-(4-bromophenyl)furan-2-carboxylate:
Uniqueness
Methyl 5-(4-chlorophenyl)furan-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOJLSEKYFDQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468684 | |
Record name | Methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41019-40-3 | |
Record name | 2-Furancarboxylic acid, 5-(4-chlorophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41019-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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